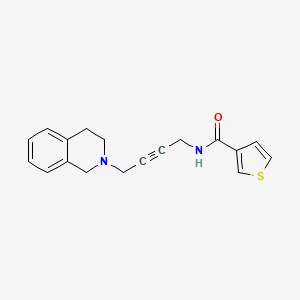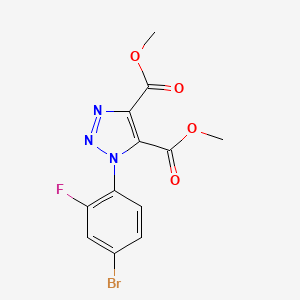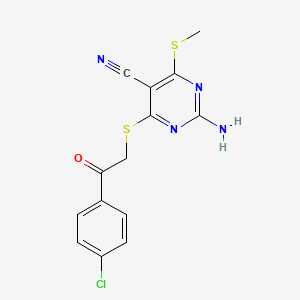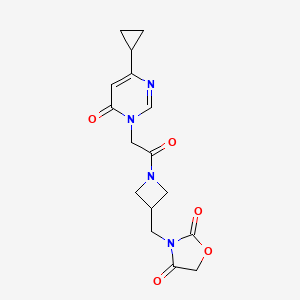
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide is an intricate organic compound with promising applications in various fields. This compound features a unique blend of structural elements, which include a thiophene ring and a dihydroisoquinoline moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step reactions. Common methods involve the reaction of 3,4-dihydroisoquinoline with but-2-yne-1,4-diol in the presence of a base. Subsequent coupling with thiophene-3-carboxylic acid, often facilitated by coupling agents like EDCI or DCC, completes the synthesis.
Industrial Production Methods
Industrial production typically scales up these reactions using optimized conditions for higher yields and purity. Techniques such as continuous flow chemistry may be employed to streamline and increase efficiency.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various reactions such as:
Oxidation: : Can involve the thiophene ring.
Reduction: : Primarily occurs at the dihydroisoquinoline moiety.
Substitution: : Particularly halogenation at the thiophene ring and the alkynyl segment.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO₄ or PCC.
Reduction: : Catalysts like Pd/C in hydrogenation reactions.
Substitution: : Halogenation may involve NBS or Br₂ under suitable conditions.
Major Products
The products vary depending on the specific reactions. Oxidation might yield thiophene sulfoxides, while reduction could produce dihydroisoquinoline derivatives. Substitutions result in halogenated thiophenes.
Aplicaciones Científicas De Investigación
Chemistry
Used as an intermediate for the synthesis of more complex molecules.
Biology
Explored for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine
Investigated for pharmacological properties, potentially contributing to drug development for neurological and inflammatory conditions.
Industry
Used in materials science for the development of novel organic semiconductors and conductive polymers.
Mecanismo De Acción
The compound's action mechanism often involves interaction with specific molecular targets, such as enzymes or receptors, depending on its structural features. The thiophene ring might contribute to π-π interactions, while the dihydroisoquinoline moiety may engage in hydrogen bonding or electrostatic interactions.
Comparación Con Compuestos Similares
Similar compounds include those with:
Thiophene rings: : Known for their conductivity and use in organic electronics.
Dihydroisoquinoline derivatives: : Studied for their pharmacological properties.
List of Similar Compounds
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)furan-3-carboxamide
Unique features of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide include its distinct combination of a thiophene ring with a but-2-yn-1-yl spacer and a dihydroisoquinoline moiety, offering a versatile template for various applications.
Hope this helps.
Propiedades
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-18(17-8-12-22-14-17)19-9-3-4-10-20-11-7-15-5-1-2-6-16(15)13-20/h1-2,5-6,8,12,14H,7,9-11,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPCGEKAWFVTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-3-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2912162.png)
![2-Chloro-6-({4-[(pyridin-2-yl)methyl]piperazin-1-yl}sulfonyl)quinoxaline](/img/structure/B2912163.png)

![N-(4-chlorophenyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2912166.png)
![methyl 3-[(4-methylphenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B2912167.png)

![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2912173.png)

![N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2912176.png)
![2-[2-(4-bromophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B2912179.png)


![2-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]propanamide](/img/structure/B2912182.png)
